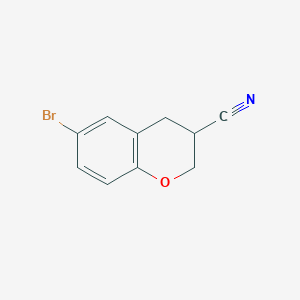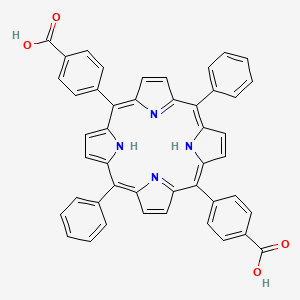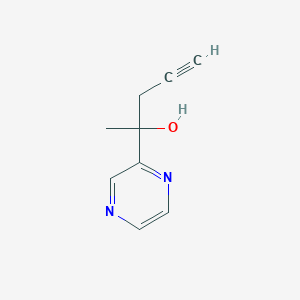![molecular formula C26H19BrO B11928473 4-[(1E)-2-(4-bromophenyl)-1,2-diphenylethenyl]phenol](/img/structure/B11928473.png)
4-[(1E)-2-(4-bromophenyl)-1,2-diphenylethenyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(4-Bromophenyl)-1,2-diphenylvinyl)phenol is an organic compound that belongs to the class of bromophenols. Bromophenols are characterized by the presence of hydroxyl groups and bromine atoms bonded to a benzene ring. This compound is particularly notable for its complex structure, which includes multiple phenyl groups and a bromine atom, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Bromophenyl)-1,2-diphenylvinyl)phenol typically involves the bromination of phenol. One common method includes the addition of bromine to a phenolic carbon disulfide solution under controlled temperature conditions (below 5°C) and continuous stirring for a couple of hours . This process ensures the selective bromination of the phenol, resulting in the desired compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale bromination reactions, utilizing bromine and phenol as primary reactants. The reaction conditions are carefully controlled to maximize yield and purity, often involving the use of solvents like carbon disulfide and catalysts to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-(4-Bromophenyl)-1,2-diphenylvinyl)phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in de-brominated phenols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and de-brominated phenols, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-(2-(4-Bromophenyl)-1,2-diphenylvinyl)phenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 4-(2-(4-Bromophenyl)-1,2-diphenylvinyl)phenol exerts its effects involves interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological activities . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromophenol: A simpler brominated phenol with a single bromine atom and hydroxyl group.
2,4,6-Tribromophenol: A more heavily brominated phenol with three bromine atoms.
4-Bromoanisole: A brominated phenol derivative with a methoxy group instead of a hydroxyl group.
Uniqueness
4-(2-(4-Bromophenyl)-1,2-diphenylvinyl)phenol is unique due to its complex structure, which includes multiple phenyl groups and a bromine atom. This complexity allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research .
Eigenschaften
Molekularformel |
C26H19BrO |
|---|---|
Molekulargewicht |
427.3 g/mol |
IUPAC-Name |
4-[2-(4-bromophenyl)-1,2-diphenylethenyl]phenol |
InChI |
InChI=1S/C26H19BrO/c27-23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-13-17-24(28)18-14-22/h1-18,28H |
InChI-Schlüssel |
LSJFZGWVQMEGTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(R)-2-Hydroxy-2'-[(S)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11928410.png)
![[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;3-chloro-2H-pyridin-2-ide;dichloride](/img/structure/B11928417.png)
![tetralithium;3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate](/img/structure/B11928418.png)
-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}phenyl)methyl}benzenesulfonic acid](/img/structure/B11928444.png)
![[2-(11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl)-2-oxoethyl] acetate](/img/structure/B11928445.png)


![4,4'-Dimethoxy-[2,2'-bipyridine] 1,1'-dioxide](/img/structure/B11928459.png)

![N-[(2-amino-6-fluorophenyl)methyl]-N-[2-(1,1-dioxothian-4-yl)ethyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B11928468.png)
